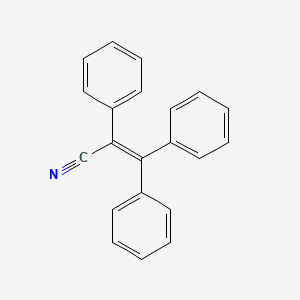

Triphenylacrylonitrile

Beschreibung

Contextualization within Organic Electronics and Optoelectronics

Organic electronics and optoelectronics represent a rapidly evolving area of materials science focused on the use of organic materials for electronic and light-emitting devices. rsc.orgpageplace.de These materials offer several advantages over their inorganic counterparts, including the potential for lower-cost mass production, flexibility, and enhanced processability. pageplace.de Organic light-emitting diodes (OLEDs), for instance, have become integral to the display panels of various electronic devices. researchgate.net

Within this context, TPAN derivatives have garnered attention for their potential use in a variety of optoelectronic applications. rsc.org The core structure of TPAN provides a versatile platform for the synthesis of new materials with tailored properties. By incorporating different functional groups, researchers can fine-tune the electronic and photophysical characteristics of these molecules to suit specific device requirements. acs.org This has led to the development of TPAN-based materials for applications such as organic light-emitting diodes (OLEDs). mdpi.com

Significance of Aggregation-Induced Emission (AIE) in Triphenylacrylonitrile Derivatives

A pivotal characteristic of many this compound derivatives is the phenomenon of aggregation-induced emission (AIE). ust.hk Unlike conventional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) where their light-emitting properties diminish in the solid state or in aggregates, AIE luminogens (AIEgens) exhibit the opposite behavior. ust.hkresearchgate.net They are weakly emissive in dilute solutions but become highly luminescent when aggregated or in the solid state. ust.hk This property is crucial for creating efficient solid-state emissive materials for applications like OLEDs. researchgate.net

The underlying mechanism for AIE is generally attributed to the restriction of intramolecular motion (RIM). ust.hk In solution, the phenyl rings of the TPAN core can rotate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy through light emission, leading to strong fluorescence.

The AIE properties of TPAN derivatives have been extensively studied. For example, novel carbazole-based this compound derivatives have been shown to exhibit both intramolecular charge transfer (ICT) and AIE characteristics, leading to high solid-state fluorescence quantum yields. rsc.org The solid-state efficiency of one such derivative, Cz1-TPAN, was found to be over 84 times higher than its efficiency in a THF solution. rsc.org

Overview of Research Trajectories and Key Challenges

Current research in the field of this compound derivatives is focused on several key trajectories. One major area of investigation is the design and synthesis of new TPAN-based molecules with enhanced and tunable properties. researchgate.net This includes the development of materials with improved thermal stability, specific emission colors, and high quantum efficiencies for applications in full-color displays and solid-state lighting. mdpi.com For example, the synthesis of tetra-/triphenylethenyl substituted 9,9-dimethylacridine derivatives has been explored to achieve blue and deep-blue light emission for OLEDs. mdpi.com

Another significant research direction is the exploration of the mechanochromic properties of TPAN derivatives. rsc.org Mechanochromism is the ability of a material to change its fluorescence color in response to mechanical stimuli such as grinding or shearing. researchgate.net This reversible color change is often due to a transition between crystalline and amorphous states. rsc.org For instance, crystals of Cz1-TPAN exhibit yellowish-green fluorescence, which shifts to orange-yellow upon grinding and can be reverted by heating or exposure to solvent vapors. rsc.org Such materials have potential applications in sensors and optical data storage. researchgate.net

Despite the promising advancements, several challenges remain in the field. The synthesis of complex triptycene (B166850) derivatives, which can be used to create advanced structures, can be challenging and laborious. researchgate.net Furthermore, achieving highly efficient and stable blue-emitting AIEgens for OLEDs remains a significant hurdle. While progress has been made, the development of materials that meet the stringent requirements for commercial applications continues to be an active area of research. mdpi.com Overcoming the "innovation gap" between laboratory discoveries and industrial applications is also a persistent challenge in materials science. nwo.nl

Interactive Data Table: Properties of Selected this compound Derivatives

| Compound | Emission Color (Solid State) | Quantum Yield (ΦF) in Solid State | Mechanochromic Behavior | Reference |

|---|---|---|---|---|

| Cz1-TPAN | Yellowish-green | 75.6% | Yes | rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3-triphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPACMJHTQWVSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212329 | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-33-2 | |

| Record name | α-(Diphenylmethylene)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Q5RZG6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Triphenylacrylonitrile (TPAN) Core

The foundational structure of TPAN is typically assembled using classic condensation reactions or more modern palladium-catalyzed cross-coupling techniques.

The Knoevenagel condensation is a cornerstone method for synthesizing the TPAN framework. rsc.orgsemanticscholar.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of TPAN synthesis, this typically entails the reaction of a phenylacetonitrile (B145931) derivative (the active hydrogen component) with benzophenone (B1666685) (the carbonyl component) in the presence of a base. rsc.orgsemanticscholar.org For instance, the synthesis of halogenated TPAN derivatives can be achieved by reacting the appropriately substituted phenylacetonitrile with benzophenone. rsc.org The use of a strong base like sodium hydride is common to facilitate the deprotonation of the phenylacetonitrile. rsc.org This method is valued for its reliability and efficiency in creating the characteristic α,β-unsaturated nitrile structure of TPAN. wikipedia.org

A general scheme for this reaction is presented below:

Reactant 1: A substituted or unsubstituted phenylacetonitrile.

Reactant 2: Benzophenone.

Catalyst/Base: A base such as sodium hydride or piperidine. rsc.orgwikipedia.org

Product: The corresponding this compound derivative.

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful toolkit for constructing the TPAN core and introducing a wide array of functional groups. nobelprize.orgnih.gov These reactions are prized for their broad substrate scope and functional group tolerance. nobelprize.orgwikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is employed to create carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction has been successfully used to prepare highly twisted isomers of TPAN derivatives, demonstrating its utility in building complex molecular architectures. nih.gov For example, novel TPAN derivatives have been prepared via Suzuki coupling, which allows for the introduction of various aryl groups to the core structure. nih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, typically forms a carbon-carbon bond by coupling an alkene with an aryl halide. researchgate.netunistra.fr While a foundational method in organic synthesis, its specific application in creating the primary TPAN backbone is less commonly cited than Knoevenagel condensation. However, it remains a viable strategy for modifying TPAN precursors or derivatives that contain appropriate alkene or aryl halide functionalities. The process involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by reaction with the alkene and subsequent elimination steps. nobelprize.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. libretexts.org For TPAN derivatives, the Buchwald-Hartwig amination is instrumental in introducing electron-donating amino groups. For example, a brominated TPAN precursor (Br-TPAN) can be coupled with an amine like N,N'-diphenyl-1,4-phenylenediamine using a palladium acetate (B1210297) catalyst to yield functionalized derivatives in good yields. semanticscholar.org This method has been used to synthesize new 9,9-dimethylacridine derivatives containing TPAN fragments. mdpi.com

Rational Design of this compound Derivatives for Enhanced Functionality

The rational design of TPAN derivatives focuses on strategically modifying the core structure to manipulate its electronic properties, conformation, and photophysical behavior.

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a key strategy for tuning the optoelectronic properties of TPAN. studypug.com The cyano (-CN) group inherent to the acrylonitrile (B1666552) structure acts as an effective electron acceptor. semanticscholar.org By introducing EDGs, such as amino (-NH2) or alkoxy (-OR) groups, onto the phenyl rings, a donor-acceptor (D-A) molecular pattern can be established. rsc.orgstudypug.comnih.govedu.krd

This D-A structure facilitates intramolecular charge transfer (ICT), which significantly influences the molecule's photophysical properties. researchgate.net For instance, incorporating two electron-donating dimethylamino groups into the TPAN skeleton results in a bathochromic (red) shift in the emission spectrum compared to the parent TPAN molecule. rsc.orgsemanticscholar.orgnih.gov This approach allows for the systematic tuning of emission colors and is valuable for designing materials with specific luminescent characteristics. semanticscholar.org

| Derivative Type | Functional Group Example | Effect on Properties | Reference |

| Donor-Acceptor (D-A) | Dimethylamino (-N(CH3)2) | Bathochromic (red) shift in emission, ICT character | rsc.orgsemanticscholar.orgnih.gov |

| Acceptor-modified | Additional Cyano (-CN) | Enhanced electron-accepting character, altered electrochemical properties | mdpi.comacs.org |

The spatial arrangement of the phenyl rings in TPAN derivatives, a concept central to stereochemistry, dictates their conformation and has a profound impact on their properties. ox.ac.ukresearchgate.net TPAN and its derivatives are known for their highly twisted, propeller-like conformations. nih.gov This steric hindrance prevents close π-π stacking in the solid state, a phenomenon that often leads to fluorescence quenching in planar aromatic molecules. acs.org

The restriction of intramolecular rotation (RIR) in these twisted molecules when aggregated is a key mechanism behind their aggregation-induced emission (AIE) properties. acs.org By controlling the substitution pattern on the phenyl rings, the degree of twisting and the resulting solid-state packing can be modulated. nih.gov This stereochemical control influences properties like mechanochromic luminescence, where the emission color changes in response to mechanical force due to transitions between different packing arrangements (e.g., crystalline and amorphous states). nih.govresearchgate.net

A particularly intriguing strategy in the design of TPAN derivatives is the incorporation of heavy halogen atoms such as bromine (Br) and iodine (I). rsc.orgnih.gov According to the "heavy-atom effect," the presence of heavy atoms typically promotes intersystem crossing from the singlet excited state to the triplet state, which often leads to quenching of fluorescence and enhancement of phosphorescence. nih.gov

However, in the case of the TPAN skeleton, an "abnormal" phenomenon is observed where the introduction of heavy halogens dramatically enhances the fluorescence emission efficiency in the solid state. rsc.orgnih.gov This anti-heavy-atom effect is attributed to several factors specific to the AIE-active TPAN structure:

Restriction of Intramolecular Motions: The presence of bulky halogen atoms and the formation of intermolecular halogen bonds further restrict low-frequency intramolecular rotations and vibrations, thus blocking non-radiative decay pathways and boosting radiative emission. rsc.orgnih.gov

Heavy Atom-Induced Vibration Reduction: The heavy atoms can reduce the vibrational dissipation of energy from the excited state. rsc.orgnih.gov

Theoretical calculations show that the contribution of the halogen atomic orbitals to the highest occupied molecular orbitals (HOMOs) increases with the atomic weight of the halogen, yet this has an insignificant effect on the spin-orbit coupling and the energy gap between the lowest singlet and triplet excited states (ΔEST), thus not significantly increasing the rate of intersystem crossing. rsc.org This allows the fluorescence pathway to remain dominant and even be enhanced.

The table below summarizes the photophysical data for halogenated TPAN derivatives in the solid state, illustrating the enhancement of emission efficiency with heavier halogens.

| Compound | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) | Reference |

| TPAN | 468 nm | 0.22 | rsc.org |

| TPAN-F | 468 nm | 0.23 | rsc.org |

| TPAN-Cl | 470 nm | 0.38 | rsc.org |

| TPAN-Br | 472 nm | 0.61 | rsc.org |

| TPAN-I | 475 nm | 0.73 | rsc.org |

Advanced Spectroscopic Characterization and Mechanistic Insights

Photophysical Characterization in Solution and Condensed Phases

The AIE characteristic of Triphenylacrylonitrile is vividly demonstrated through fluorescence spectroscopy in mixed solvent systems. Typically, a "good" solvent in which the compound is fully dissolved is mixed with a "poor" or "non-solvent" to induce aggregation. For instance, in a pure solvent like tetrahydrofuran (B95107) (THF), this compound shows negligible fluorescence. However, upon the gradual addition of a non-solvent such as water or hexane, the fluorescence intensity dramatically increases.

This phenomenon occurs because as the proportion of the non-solvent rises, the solubility of this compound decreases, forcing the molecules to aggregate. In these nano- to micro-sized aggregates, the molecules are physically constrained, which, as will be discussed, blocks non-radiative decay pathways and activates the radiative channel, leading to strong light emission. The change in fluorescence is often monitored as a function of the non-solvent fraction (ƒw), revealing a sharp turn-on of luminescence at a critical ƒw value where aggregation begins.

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed. The contrast in Φ for this compound between its dissolved and aggregated states is stark and provides quantitative evidence for its AIE nature.

In dilute solutions (e.g., in THF or dichloromethane), the quantum yield is extremely low, often less than 1%, rendering the solution non-emissive. This is due to the dominance of non-radiative processes that dissipate the absorbed energy as heat. In sharp contrast, in the solid or aggregated state, the quantum yield can increase dramatically. For instance, a derivative of this compound, BP2TPAN, was found to have a quantum yield of 74.3% in its as-prepared solid state, showcasing a massive enhancement upon aggregation rsc.orgsemanticscholar.org. This high efficiency in the condensed phase is a direct consequence of the suppression of the non-radiative pathways that quench fluorescence in solution.

| State | Typical Quantum Yield (Φ) | Emission Behavior |

|---|---|---|

| Dilute Solution (e.g., THF) | <1% | Virtually Non-emissive |

| Solid / Aggregated State | >70% | Strongly Emissive |

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is inversely proportional to the sum of the rate constants for radiative (k_r) and non-radiative (k_nr) decay (τ = 1 / (k_r + k_nr)) nih.gov. Measurements of fluorescence lifetime provide further insight into the deactivation pathways of the excited state.

For AIEgens like this compound, the lifetime in solution is typically very short, as the high rate of non-radiative decay (k_nr) provides a rapid pathway for the molecule to return to the ground state without emitting a photon nih.gov. In the solid state, where these non-radiative motions are restricted, k_nr decreases significantly. This leads to a much longer fluorescence lifetime, as the radiative decay pathway (k_r) becomes more competitive nih.gov. For example, the fluorescence lifetime of the this compound derivative BP2TPAN was measured to be 3.4 ns in its crystalline state, increasing to 5.1 ns in its amorphous, ground state, both significantly longer than what would be expected in a dilute solution rsc.orgsemanticscholar.org. The radiative (k_r = Φ / τ) and non-radiative (k_nr = (1-Φ) / τ) decay rates can be estimated from quantum yield and lifetime data, quantitatively demonstrating the suppression of k_nr in the aggregated state researchgate.netresearchgate.net.

| State | Typical Fluorescence Lifetime (τ) | Dominant Decay Pathway |

|---|---|---|

| Dilute Solution | Short (sub-nanosecond) | Non-radiative (High k_nr) |

| Solid / Aggregated State | Longer (several nanoseconds) | Radiative (Low k_nr) |

Aggregation-Induced Emission (AIE) Mechanisms

The prevailing mechanism explaining the AIE phenomenon in this compound and similar molecules is the Restriction of Intramolecular Motions (RIM) nih.govresearcher.lifenih.govresearchgate.net. This hypothesis posits that in a dilute solution, the multiple phenyl rings attached to the acrylonitrile (B1666552) core are free to undergo active intramolecular motions, primarily low-frequency rotational and vibrational movements nih.govresearchgate.net.

When the molecule is excited by light, these dynamic motions act as efficient non-radiative pathways, allowing the excited-state energy to be dissipated as heat rather than being released as light nih.govnih.govresearchgate.net. The constant twisting and turning of the phenyl "rotors" effectively quenches any potential fluorescence.

In the aggregated or solid state, the situation changes dramatically. Due to physical constraints from neighboring molecules and intermolecular interactions, the free rotation and vibration of the phenyl rings are severely restricted nih.govresearchgate.net. This "locking" of the molecular conformation effectively blocks the non-radiative decay channels that were dominant in solution nih.gov. With the primary energy dissipation pathways shut down, the excited molecule is forced to return to the ground state via the radiative pathway, resulting in the emission of a photon and the observation of strong fluorescence nih.govresearchgate.net. The RIM model, encompassing both the Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV), provides a comprehensive and widely accepted explanation for the turn-on fluorescence behavior of this compound researcher.liferesearchgate.net.

Role of Twisted Molecular Conformations and Propeller-like Structures

The unique photophysical properties of this compound (TPAN) and its derivatives are profoundly influenced by their distinct three-dimensional structures. These molecules adopt highly twisted, non-planar conformations, often described as propeller-like shapes. This structural characteristic is a direct consequence of the steric hindrance among the multiple phenyl rings attached to the acrylonitrile core. This propeller-like arrangement is crucial as it prevents the molecule from adopting a planar structure, which in turn inhibits extensive π-π stacking and the formation of non-emissive aggregates, a common issue known as aggregation-caused quenching (ACQ) in many planar chromophores researchgate.net.

The twisted conformation plays a pivotal role in the phenomenon of aggregation-induced emission (AIE). In dilute solutions, the phenyl rings can undergo intramolecular rotations, providing non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. However, in the aggregated or solid state, these intramolecular rotations are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecule to release its energy radiatively, leading to strong fluorescence emission nih.gov. The direct evidence for the AIE mechanism being linked to the restriction of these propeller-like rotations has been demonstrated through studies where the conformation is "fixed" via intramolecular cyclization nih.gov.

Derivatives of this compound, such as TPAN-C2 and TPAN-C3, have been specifically designed to have highly twisted conformations which contribute to high fluorescence quantum efficiencies, reaching values as high as 0.78 and 0.97, respectively, in the aggregated state nih.gov. The introduction of bulky substituents or the strategic placement of functional groups can further enhance this structural twisting, effectively tuning the solid-state luminescence and mechanochromic behaviors researchgate.netnih.gov.

Intermolecular Interactions (π-π Stacking, Hydrogen Bonding) and their Influence on Emission

In the solid state, the emission properties of this compound derivatives are not only governed by their intramolecular structure but are also significantly modulated by intermolecular interactions. The specific arrangement of molecules in the crystal lattice, dictated by forces such as π-π stacking and hydrogen bonding, determines the final emissive output rsc.orgnih.gov.

While the inherent twisted structure of TPAN limits strong face-to-face π-π stacking, other forms of intermolecular contacts, such as C–H⋯π interactions, are prevalent. For instance, in the crystal structure of the derivative Cz1-TPAN, C–H⋯π interactions with distances of 2.242 Å and 2.889 Å help to lock the molecular conformation rsc.org. This rigidification in the crystalline state contributes to high fluorescence quantum yields; the efficiency for Cz1-TPAN crystals was found to be 75.6%, over 84 times higher than in a dilute THF solution rsc.org.

In contrast, derivatives with more planar skeletons may exhibit stronger π-π interactions, which can lead to different solid-state properties. For example, the derivative Cz2-TPAN, having a more planar conjugated structure compared to Cz1-TPAN, engages in more compact intermolecular stacking and stronger π-π interactions, which results in a lack of mechanochromic properties upon grinding rsc.org.

Intramolecular Charge Transfer (ICT) Phenomena in Donor-Acceptor (D-π-A) Systems

Many advanced this compound derivatives are designed as donor-π-acceptor (D-π-A) systems to harness the phenomenon of intramolecular charge transfer (ICT). In these molecules, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. The this compound moiety can act as part of the π-bridge or as the acceptor unit, given the electron-withdrawing nature of the nitrile group.

Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily located on the donor, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the acceptor. This process creates an excited state with a large dipole moment, known as the ICT state rsc.orgresearchgate.net. The energy of this ICT state is highly sensitive to the polarity of its environment.

This ICT character is a defining feature of compounds like Cz1-TPAN and Cz2-TPAN, which incorporate a carbazole (B46965) donor group rsc.org. Similarly, pyrene (B120774) derivatives featuring a this compound unit also exhibit ICT, which is confirmed by solvatochromism studies where the emission spectra show a pronounced shift to longer wavelengths (a bathochromic shift) in more polar solvents researchgate.net. The efficiency of the ICT process can be tuned by modifying the strength of the donor and acceptor groups or by altering the π-conjugated bridge, allowing for precise control over the emission color and other photophysical properties nih.govnih.gov. The balance of charge carrier transport in such polar molecules is considered advantageous for applications in electrically pumped organic semiconductor lasers rsc.org.

Mechanochromic Luminescence and its Mechanisms

Mechanochromic luminescence is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli, such as grinding, shearing, or pressure. Many this compound derivatives are known to exhibit this property, making them attractive for applications in sensors, security inks, and data storage.

Fluorescence Switching upon Mechanical Grinding and External Pressure

A hallmark of many this compound-based fluorophores is their ability to exhibit dramatic and often reversible changes in emission color upon the application of mechanical force. For instance, a derivative known as TPAN-MeO shows multiple crystalline forms with distinct emissions: bright blue, sky-blue, and yellow. Upon mechanical grinding or the application of high pressure, these crystalline forms can be induced to change their emission color rsc.org. The as-prepared crystals of Cz1-TPAN exhibit yellowish-green fluorescence, which transforms into orange-yellow light upon grinding rsc.org. Similarly, the derivatives TPAN-C2 and TPAN-C3 both show a notable fluorescence redshift from sky-blue to light green when ground nih.gov.

This fluorescence switching is often reversible. The original emission color can typically be restored by thermal annealing (heating) or by exposing the ground powder to solvent vapors (fuming) nih.govrsc.org. This process is detailed in the table below, which summarizes the mechanochromic behavior of several TPAN derivatives.

| Compound | Initial Emission (Color) | Emission after Grinding (Color) | Wavelength Shift (nm) | Reversibility Method |

| TPAN-MeO | Blue / Sky-Blue | Green | - | Heating, Solvent Fuming |

| Cz1-TPAN | Yellowish-Green | Orange-Yellow | - | Heating, Solvent Fuming |

| TPAN-C2 | Sky-Blue | Light Green | Redshift | Heating, Solvent Fuming |

| TPAN-C3 | Sky-Blue | Light Green | Redshift | Heating, Solvent Fuming |

This table provides a summary of the observed mechanochromic fluorescence switching in select this compound derivatives.

The significant change in photoluminescent (PL) wavelength, in some cases approaching 111 nm, highlights the high-contrast nature of this mechanochromic behavior researchgate.net.

Phase Transitions: Crystalline to Amorphous Transformations

The underlying mechanism for the observed mechanochromic luminescence in this compound derivatives is predominantly attributed to a solid-state phase transition. The application of mechanical force, such as grinding, provides sufficient energy to disrupt the ordered molecular packing of the crystalline state, inducing a transformation into a disordered, amorphous state nih.gov.

In the initial crystalline state, molecules are arranged in a well-defined, thermodynamically stable lattice with specific intermolecular interactions, leading to a characteristic emission. When this ordered structure is destroyed by grinding, the molecules adopt a variety of conformations and packing arrangements in the metastable amorphous phase nih.govaps.org. This change in the local environment and intermolecular interactions alters the energy of the excited state, resulting in a change in the fluorescence color, which is typically a redshift to a lower-energy emission nih.govrsc.org.

Powder X-ray diffraction (XRD) is a key technique used to confirm this mechanism. The XRD pattern of the pristine crystalline material shows sharp, well-defined peaks, indicative of long-range order. After grinding, these sharp peaks disappear and are replaced by a broad, diffuse halo, which is the characteristic signature of an amorphous material nih.gov. The reversibility of the process, achieved through heating or solvent fuming, corresponds to the transition of the molecules from the amorphous state back to the original crystalline state, thereby restoring the initial emission color rsc.orgosti.gov. In some cases, the stimuli can trigger a crystal-to-crystal transformation instead of a crystal-to-amorphous one rsc.org.

Excimer Formation and its Correlation with Luminescence Changes

In addition to the crystalline-to-amorphous phase transition, changes in excited-state dynamics, such as the formation of excimers, can also contribute to mechanochromic behavior. An excimer is an excited-state dimer formed between two identical molecules, one in the excited state and one in the ground state. Excimer emission is typically structureless, broad, and redshifted compared to the emission from the isolated molecule (monomer emission).

In the well-ordered crystalline state of some this compound derivatives, the molecules may be packed in a way that prevents the close face-to-face proximity required for excimer formation. The emission in this state is therefore characteristic of the monomer. However, when mechanical force disrupts this packing and induces an amorphous state, the increased molecular mobility and disorder can create sites where molecules have the appropriate parallel, co-facial arrangement for excimer formation upon photoexcitation researchgate.net.

The appearance of a new, redshifted emission band upon grinding can thus be correlated with the formation of excimers in the amorphous phase. The tremendous shift in photoluminescence wavelength observed in some high-contrast mechanochromic materials is attributed to a gradual transition of the nature of the excited states, potentially involving the introduction of excimer states alongside the local excited states present in the crystalline form researchgate.net. This change in the nature of the excited state provides another layer to the mechanism of mechanochromic luminescence, complementing the effects of the physical phase transition.

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of this compound and its derivatives are pivotal in understanding their electronic structure and potential applications in optoelectronic devices. Techniques such as cyclic voltammetry are employed to investigate their redox behavior.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of chemical species. It provides information on the oxidation and reduction potentials of a molecule, which are crucial for determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The following table presents representative electrochemical data for a polymer containing this compound side groups, illustrating the type of information obtained from cyclic voltammetry.

| Compound | Oxidation Onset (V) | Reduction Onset (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Polymer with TPAN side groups | 0.95 | -1.85 | -5.45 | -2.65 | 2.80 |

Data is illustrative and based on typical values for such polymers.

A strong correlation often exists between the electrochemical properties and the photophysical behavior of organic molecules like this compound and its derivatives. The HOMO and LUMO energy levels, which can be estimated from cyclic voltammetry data, are fundamental in determining the electronic absorption and emission characteristics of a compound.

The energy of the HOMO is related to the ionization potential and the oxidation potential, while the LUMO energy is related to the electron affinity and the reduction potential. The difference between the HOMO and LUMO energies provides an estimate of the electrochemical band gap, which is often in good agreement with the optical band gap determined from the onset of the absorption spectrum.

For instance, in derivatives of this compound, modifications to the molecular structure that alter the redox potentials will consequently affect the absorption and emission wavelengths. The introduction of electron-donating or electron-withdrawing groups can tune the HOMO and LUMO levels, thereby shifting the emission color. This principle is fundamental in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices, where precise control over the emission color is required. Studies on various organic compounds have demonstrated a clear correlation between the MLCT (metal-to-ligand charge transfer) absorbance bands and their electrochemical reduction potentials. researchgate.neted.ac.uknih.gov

Electrogenerated chemiluminescence (ECL), also known as electrochemiluminescence, is a process where light is produced from the reaction of electrochemically generated species. dtic.milusm.edunih.gov This technique combines the advantages of electrochemistry and spectroscopy, offering high sensitivity and low background interference. nih.gov

The fundamental principle of ECL involves the generation of radical ions at the surface of an electrode. An electron transfer reaction between these highly reactive species leads to the formation of an excited state, which then emits light upon relaxation to the ground state. nih.gov There are two primary mechanisms for ECL generation: annihilation and co-reactant pathways. nih.govnih.gov In the annihilation pathway, both the oxidized and reduced forms of the luminophore are generated electrochemically and react to produce the excited state. nih.gov The co-reactant pathway involves the electrochemical reaction of the luminophore with a co-reactant to generate the light-emitting species. utexas.edu

While ECL has been extensively studied for a wide range of luminophores, including metal complexes and polycyclic aromatic hydrocarbons, specific investigations into the electrogenerated chemiluminescence of this compound are not prominently featured in the available scientific literature. However, given its fluorescent properties, this compound and its derivatives could potentially exhibit ECL activity. Further research would be necessary to explore the ECL mechanisms, efficiency, and potential applications of these compounds in this field.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic structure of molecules. For triphenylacrylonitrile, DFT calculations are employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Computational studies on this compound and its derivatives have been performed using DFT methods, such as the B3LYP hybrid functional with basis sets like 6-311+G(d,p) or 6-31G(d) nih.govrsc.orgrsc.orgust.hkrsc.org. These calculations reveal a twisted, propeller-like conformation due to the steric hindrance between the three phenyl rings, which prevents the molecule from being planar ust.hk. This non-planar structure is a key factor influencing its photophysical properties, particularly its aggregation-induced emission (AIE) characteristics.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties and its chemical reactivity. For this compound derivatives, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting acrylonitrile (B1666552) core ust.hk.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Specific calculated values for the optimized geometry of the parent this compound molecule were not available in the searched literature. This table illustrates the typical parameters obtained from DFT geometry optimization. | ||

| Bond Length | C=C (vinyl) | Value not found |

| Bond Length | C-C (vinyl-phenyl) | Value not found |

| Bond Length | C≡N (nitrile) | Value not found |

| Bond Angle | C-C=C | Value not found |

| Dihedral Angle | Phenyl ring twist | Value not found |

| Property | Calculated Value |

|---|---|

| Specific calculated values for the electronic properties of the parent this compound molecule were not available in the searched literature. This table illustrates the typical electronic properties obtained from DFT calculations. | |

| HOMO Energy | Value not found |

| LUMO Energy | Value not found |

| HOMO-LUMO Gap | Value not found |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical behavior of this compound, such as its absorption of UV light and subsequent fluorescence, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose nih.govresearchgate.net. It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to a virtual orbital without changing the molecular geometry.

These calculated excitation energies can be directly related to the absorption maxima observed in experimental UV-Vis spectra acs.org. Furthermore, TD-DFT provides the oscillator strength for each electronic transition, a theoretical measure of the intensity of the absorption band. By analyzing the molecular orbitals involved in each transition, the nature of the excited state, such as whether it is a locally excited (LE) state or an intramolecular charge transfer (ICT) state, can be determined ust.hk. For this compound derivatives, the lowest energy transition is typically a HOMO to LUMO transition with significant ICT character ust.hk. Calculations on this compound and its derivatives have utilized functionals like PBE0 to determine excitation energies rsc.org.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Specific calculated values for the excited state properties of the parent this compound molecule were not available in the searched literature. This table illustrates the typical data obtained from TD-DFT calculations. | ||||

| S1 | Value not found | Value not found | Value not found | HOMO -> LUMO |

| S2 | Value not found | Value not found | Value not found | Contribution not found |

| S3 | Value not found | Value not found | Value not found | Contribution not found |

Mechanistic Pathways of Photochemical Reactions (e.g., Cyclization, Dehydrogenation)

This compound and related cyanostilbene derivatives can undergo photochemical reactions upon irradiation with UV light. A common reaction for stilbene-like molecules is photocyclization, followed by oxidation (dehydrogenation) to form phenanthrene-type structures. Computational chemistry provides a means to investigate the detailed mechanisms of these reactions.

By mapping the potential energy surface (PES) of the molecule in its excited state, chemists can identify the minimum energy pathways leading from the initial excited state (the Franck-Condon region) to various photoproducts. These calculations can locate key intermediates and transition states, which are the energy barriers that govern the reaction rates. While specific computational studies on the photochemical reaction pathways of the parent this compound were not found, the general mechanism for related molecules involves the excited-state twisting of the central double bond, followed by the formation of a new carbon-carbon bond to create a dihydrophenanthrene-like intermediate. Subsequent loss of two hydrogen atoms (dehydrogenation) leads to the final aromatic product. Theoretical studies are essential for understanding the stereochemistry and regioselectivity of such reactions and for designing molecules with specific photochemical reactivity nih.gov.

Simulation of Spectroscopic Data and Structure-Property Relationships

A key application of computational chemistry is the simulation of spectroscopic data, which can then be compared with experimental results to validate the theoretical models. For this compound, TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum acs.orggla.ac.uk. By calculating the energies and oscillator strengths of multiple electronic transitions, a theoretical spectrum can be constructed and compared with the experimentally measured one. A good agreement between the simulated and experimental spectra provides confidence in the accuracy of the computational model and the understanding of the electronic structure acs.org.

Furthermore, computational methods are instrumental in establishing Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). These models aim to find a mathematical correlation between the chemical structure of a series of compounds and a particular property or biological activity oriprobe.comresearchgate.netjmolecularsci.com. For this compound derivatives, QSAR studies have been conducted to predict their estrogen receptor binding affinity researchgate.netresearchgate.net. In such studies, various molecular descriptors, which are numerical values derived from the computed molecular structure (e.g., electronic properties, steric parameters), are correlated with the experimental activity. A successful QSAR model can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced performance for specific applications.

Applications of Triphenylacrylonitrile Derivatives in Advanced Technologies

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a key area of research in display and lighting technology. Triphenylacrylonitrile derivatives have shown considerable promise as active components in OLEDs due to their excellent fluorescence properties, thermal stability, and tunable emission characteristics.

The active layer, also known as the emissive layer (EML), is the core component of an OLED where the conversion of electrical energy into light occurs. The performance of an OLED is critically dependent on the materials used in this layer. This compound derivatives are increasingly being utilized in the fabrication of these active layers.

The following table summarizes the performance of an OLED device incorporating an indenoanthracene derivative in its active layer:

| Parameter | Value |

| Turn-on Voltage | 5.5 V |

| Maximum Brightness | 1284 Cd/m² |

The ability to control and tune the emission color of OLEDs is essential for full-color displays. This compound derivatives offer pathways to achieve this through molecular design and device engineering. Bicolor electroluminescence has been demonstrated from a single active molecular material, showcasing the potential for creating micropixelated OLEDs. nih.gov This was achieved by exploiting the conformational flexibility and spontaneous supramolecular properties of the material, allowing for electroluminescent emission at two different wavelengths from regularly alternating micrometer-scale regions. nih.gov

Furthermore, the emission color of materials incorporating this compound can be tuned by modifying the molecular structure. For instance, the fusion of functionalized indene units with various substituted anthracenes allows for the tuning of frontier orbital energy levels and, consequently, the fluorescence emission color. researchgate.net This tunability is crucial for achieving the red, green, and blue pixels required for high-resolution displays. The study of 1,3,5-triazine derivatives, which can be linked to various aromatic arms, also highlights the importance of conformational mobility in determining the properties of potential OLED materials. mdpi.com

Achieving a balance between the injection and transport of electrons and holes within the active layer is critical for maximizing the efficiency and lifetime of an OLED. An imbalance can lead to exciton quenching at the interfaces and reduced device performance. The structure of the organic materials used plays a pivotal role in charge transport.

Fluorescent Sensors

The high fluorescence quantum yields and sensitivity to the local environment make this compound derivatives excellent candidates for the development of fluorescent sensors. These sensors can detect a wide range of analytes with high selectivity and sensitivity.

The detection of nitroaromatic compounds (NACs), which are common components of many explosives, is a critical task for security and environmental monitoring. This compound-based fluorescent sensors have shown great promise in this area. The sensing mechanism is typically based on fluorescence quenching, where the fluorescence of the sensor molecule is diminished upon interaction with the electron-deficient NACs.

Several studies have demonstrated the use of various fluorophores for detecting NACs like picric acid (PA), 2,4-dinitrotoluene (DNT), and 2,4,6-trinitrotoluene (TNT). nih.govbohrium.com The interaction between the electron-rich fluorescent sensor and the electron-accepting NAC leads to a photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) process, resulting in the quenching of fluorescence. bohrium.commdpi.com For example, triphenylamine (B166846) (TPA) functionalized carboxylic acids have been shown to be effective in detecting nitroaromatics, with the quenching efficiency dependent on the interaction between the molecules. nih.gov The sensitivity of these sensors can be exceptionally high, with limits of detection reaching the micromolar and even nanomolar range. mdpi.com

The table below presents the detection limits for various nitroaromatic compounds using a polyaniline-Ag composite-based fluorescent sensor:

| Nitroaromatic Compound | Limit of Detection (LOD) |

| 2,4,6-trinitrophenol (TNP) | 5.58 × 10⁻⁷ M |

| Dinitrobenzene (DNB) | 23.30 × 10⁻⁶ M |

The development of solid-state sensors, such as dip-strips, allows for the convenient and visual detection of these hazardous compounds in real-world scenarios. nih.govbohrium.com

The versatility of this compound derivatives extends to their use in chemo- and biosensors for a variety of physical and chemical parameters. By incorporating specific functional groups into the this compound scaffold, sensors that respond to changes in their environment can be designed.

Ions: The design of fluorescent sensors for specific ions is an active area of research. By introducing ion-binding moieties, this compound derivatives can be made to exhibit changes in their fluorescence properties upon complexation with target ions.

pH: The sensitivity of the electronic structure of some organic molecules to protonation and deprotonation can be exploited for pH sensing. For instance, phenanthroimidazole-containing dyes have shown acidochromism, where their color and fluorescence change with pH due to the protonation of the imidazole moiety. researchgate.net

Temperature, Viscosity, and Pressure: The aggregation-induced emission (AIE) property of many this compound derivatives is highly sensitive to the rigidity of the surrounding medium. This makes them suitable for sensing changes in viscosity and temperature, which affect molecular motion. Similarly, changes in pressure can alter the molecular packing and intermolecular interactions, leading to a measurable change in fluorescence. While direct examples for this compound are emerging, the principles of mechanofluorochromism, where mechanical stimuli alter luminescence, have been demonstrated in related AIE-active materials. researchgate.net Integrated sensor systems are being developed for real-time monitoring of multiple parameters, including pH, temperature, and pressure, in various applications such as bioprocessing. pendotech.com

Biological Probes and Imaging Agents

Derivatives of this compound are increasingly being explored as fluorescent probes for biological imaging, primarily due to their aggregation-induced emission (AIE) characteristics. Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in biological environments, AIE luminogens (AIEgens) based on TPAN exhibit enhanced fluorescence in aggregated states, making them ideal for cell imaging. nih.govrsc.org These probes can be designed to target specific organelles or biomolecules, enabling high-contrast visualization of cellular structures and processes.

The core structure of this compound can be functionalized with various groups to enhance its biocompatibility, water solubility, and targeting specificity. For instance, the incorporation of moieties like phenanthroimidazole or N-phenylcarbazole can lead to materials with multifunctional properties, including mechanochromism and acidochromism, alongside their AIE behavior. researchgate.net

Key Research Findings:

Targeted Cell Imaging: TPAN derivatives have been successfully used to image cancer cells. For example, certain nanoparticles formulated from these derivatives can be taken up by cancer cells like HeLa and L929, exhibiting strong fluorescence and allowing for their visualization. nih.gov

High Contrast Imaging: The AIE properties of TPAN derivatives lead to a high signal-to-noise ratio, as they are only fluorescent when aggregated within the target cellular environment. This "turn-on" fluorescence mechanism minimizes background noise and provides high-contrast images.

Sensing of Biomolecules: Researchers have developed AIE-active fluorescent probes based on a triphenylamine-functionalized TPAN scaffold for the detection of specific biomolecules like adenosine 5′-triphosphate (ATP). These probes can selectively bind to ATP, resulting in a significant enhancement of their fluorescence emission, allowing for the visualization of ATP within cells. rsc.org

Table 1: Examples of this compound Derivatives in Biological Imaging

| Derivative | Target/Application | Key Features |

|---|---|---|

| Pyrene-TPAN with phenanthroimidazole | General cell imaging | Aggregation-induced emission, mechanochromism researchgate.net |

| TPAN-based nanoparticles | Cancer cell imaging (HeLa, L929) | AIE, good biocompatibility nih.gov |

Optical Data Storage and Security Applications

The unique photophysical properties of this compound derivatives, particularly their ability to switch between different states with distinct optical characteristics, make them promising materials for optical data storage and security applications. These properties are often related to phenomena such as photochromism and mechanochromism.

Photochromic materials can reversibly change their color and absorption spectra upon irradiation with light of a specific wavelength. This light-induced switching between two stable states can be utilized to write and erase data, offering a high-density and non-destructive method for optical information storage. While research on this compound's photochromism is ongoing, its derivatives have shown promise in this area. For instance, a triphenylethylene derivative has been shown to exhibit different photochromic properties in its crystalline and amorphous states, which can be applied to convertible information storage. nankai.edu.cn

Mechanochromic materials, on the other hand, change their fluorescence color in response to mechanical stimuli such as grinding or shearing. This property is particularly useful for creating security inks and anti-counterfeiting technologies. Several this compound derivatives have been shown to exhibit significant mechanochromic behavior. nih.gov For example, novel TPAN derivatives with highly twisted conformations display a remarkable fluorescence redshift from sky-blue to light green upon grinding. This color change is reversible and can be restored by heating or exposure to solvent vapors. nih.gov This reversible switching can be used to create rewritable optical printing and dynamic information encryption. rsc.org

Key Research Findings:

Rewritable Optical Media: The reversible photochromism observed in some triphenylethylene derivatives, a class of compounds structurally related to this compound, suggests their potential for use in rewritable optical data storage systems. nankai.edu.cn

Security Inks: The mechanochromic properties of TPAN derivatives can be harnessed to develop advanced security inks. Patterns printed with these materials could be invisible under normal conditions but reveal a specific color or fluorescence under mechanical stress, making them difficult to counterfeit.

Anti-Counterfeiting: The multi-stimuli responsive nature of some TPAN derivatives (e.g., response to both mechanical force and solvent vapors) allows for the creation of multi-level anti-counterfeiting features, enhancing the security of documents and products. rsc.org

Advanced Optoelectronic Devices and Materials Science

This compound and its derivatives are emerging as a versatile class of materials for advanced optoelectronic devices. Their unique molecular structure and the resulting photophysical properties, such as aggregation-induced emission and tunable electronic characteristics, make them suitable for a variety of applications in materials science.

A key advantage of this compound derivatives is the ability to tune their optical and electrical properties through chemical modification. By introducing different functional groups to the this compound core, researchers can precisely control the material's emission color, fluorescence quantum yield, and charge transport characteristics.

This tunability is particularly evident in the phenomenon of mechanochromism, where the emission color of a material changes in response to mechanical force. For example, two novel this compound derivatives, TPAN-C2 and TPAN-C3, exhibit a fluorescence shift from sky-blue to light green upon grinding. nih.gov This change is attributed to a phase transition between the crystalline and amorphous states. nih.gov Such materials with tunable optical properties are of great interest for applications in sensors, displays, and lighting.

Key Research Findings:

Color Tuning through Molecular Design: The emission wavelength of TPAN derivatives can be systematically shifted across the visible spectrum by altering the electronic nature of the substituents on the phenyl rings.

High Emission Efficiency: Many TPAN derivatives exhibit high fluorescence quantum efficiencies in the solid state due to the AIE effect. For instance, TPAN-C2 and TPAN-C3 have been reported to have quantum efficiencies of 0.78 and 0.97, respectively. nih.gov

Stimuli-Responsive Materials: The development of TPAN derivatives that respond to external stimuli like mechanical force, solvent vapor, and temperature opens up possibilities for creating "smart" materials with dynamically tunable properties.

Table 2: Tunable Optical Properties of Selected this compound Derivatives

| Derivative | Stimulus | Initial Emission | Final Emission | Reversibility |

|---|---|---|---|---|

| TPAN-C2 | Grinding | Sky-blue | Light green | Yes (heating/solvent vapor) nih.gov |

This compound moieties can be incorporated into conjugated polymers to enhance their performance in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). Conjugated polymers are a class of organic materials that possess semiconducting properties and are used in a variety of electronic applications.

The inclusion of TPAN units into a polymer backbone can impart desirable characteristics such as improved charge transport, higher photoluminescence quantum yield, and better film-forming properties. The bulky, non-planar structure of TPAN can help to prevent intermolecular aggregation and the associated fluorescence quenching that is often observed in conjugated polymers.

Key Research Findings:

Blue Emitters for OLEDs: A butterfly-shaped AIE chromophore with a this compound phenanthroimidazole core has been synthesized and used as a blue emitter in OLEDs. A non-doped device using this material exhibited a high luminance of 15,892 cd/m² and an external quantum efficiency (EQE) of 8.96%. rsc.org

Hybridized Local and Charge-Transfer (HLCT) State: The same material was also used as a host in a sensitized fluorescent OLED. The design of the molecule allows for a hybridized local and charge-transfer (HLCT) emissive state, which enables the harvesting of high-lying triplet excitons through reverse intersystem crossing, leading to enhanced device efficiency. rsc.org A doped device achieved a luminance of 26,248 cd/m² and an EQE of 10.03%. rsc.org

The potential of this compound derivatives in photovoltaic applications, specifically in organic solar cells (OSCs), is an active area of research. In an OSC, organic materials are used to absorb light and convert it into electricity. The efficiency of these devices is highly dependent on the properties of the donor and acceptor materials in the active layer.

Theoretical studies have suggested that this compound derivatives could be suitable for use in bulk heterojunction (BHJ) organic solar cells. These studies use computational methods to predict the electronic and optical properties of new materials, guiding the synthesis of promising candidates for OSCs.

Key Research Findings:

Theoretical Design of Donor Materials: A theoretical study investigated new triphenylamine derivatives containing α, β-diarylacrylonitrile moieties for their potential use in BHJ solar cells. The study calculated various parameters, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to assess their suitability as donor materials. The results of such theoretical work can guide the rational design of new, more efficient materials for organic solar cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing TPAN derivatives with tunable photophysical properties?

- Methodology : TPAN derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions, which allow modular substitution of aromatic groups. For example, pyrene-TPAN hybrids are synthesized by coupling 2,3,3-triphenylacrylonitrile with brominated pyrene or carbazole derivatives under palladium catalysis . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical for achieving high yields (>80%) and purity.

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify products using column chromatography and confirm structures via -NMR and HRMS.

Q. How can researchers characterize the aggregation-induced emission (AIE) behavior of TPAN-based materials?

- Methodology : AIE is validated by comparing photoluminescence (PL) intensity in dilute solutions versus aggregated states (e.g., in THF/water mixtures). For TPAN derivatives, PL quantum yields (PLQY) often increase from <1% in solution to >90% in the solid state due to restricted intramolecular motion .

- Key Techniques :

- Spectroscopy : UV-Vis absorption, fluorescence spectroscopy, and time-resolved PL.

- Morphology : XRD or SEM to correlate emission behavior with molecular packing .

Advanced Research Questions

Q. What computational approaches can predict and optimize the photophysical properties of TPAN derivatives?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models using artificial neural networks (ANNs) or density functional theory (DFT) can predict emission wavelengths, PLQY, and mechanochromic behavior. For example, ANN-based models trained on experimental data (e.g., substituent electronegativity, steric effects) can guide the design of TPAN derivatives with targeted Stokes shifts or AIE efficiency .

- Workflow :

Compile a dataset of TPAN derivatives with known properties.

Train ANN/DFT models to identify key structural descriptors (e.g., dihedral angles, HOMO-LUMO gaps).

Validate predictions with synthetic experiments .

Q. How do conflicting reports on TPAN’s emission wavelengths in different matrices arise, and how can they be resolved?

- Analysis : Discrepancies often stem from variations in (i) molecular conformation (e.g., para- vs. meta-substitution), (ii) aggregation state (e.g., crystalline vs. amorphous), or (iii) environmental factors (e.g., pH, solvent polarity). For instance, TPAN in polycrystalline films emits at 550 nm, whereas in liquid crystals, emission redshifts to 651 nm due to π-π stacking .

- Resolution Strategy :

- Systematically control aggregation conditions (e.g., solvent ratios, annealing temperatures).

- Use multivariate analysis (e.g., PCA) to isolate dominant variables .

Q. What strategies enhance the stimuli-responsive properties (e.g., mechanochromism, acidochromism) of TPAN-based materials?

- Design Principles :

- Mechanochromism : Introduce flexible auxochromes (e.g., carbazole) to enable reversible crystal-to-amorphous transitions. Para-substituted TPAN derivatives exhibit color shifts under pressure due to altered conjugation .

- Acidochromism : Incorporate proton-sensitive groups (e.g., benzimidazole) that undergo tautomerism upon acid exposure, shifting emission from green to red .

Methodological Considerations

Q. How can TPAN-based materials be integrated into functional devices (e.g., luminescent solar concentrators)?

- Fabrication : Co-extrude TPAN with polymers (e.g., polyethylene) at optimized ratios (e.g., 0.5–2.0 wt%) to achieve uniform dispersion. For solar concentrators, pair TPAN (donor) with high-PLQY acceptors (e.g., perylene diimides) to maximize Förster resonance energy transfer (FRET) efficiency .

- Performance Metrics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.